5-Fluoro-6-isopropylpyridin-2-amine
Description
5-Fluoro-6-isopropylpyridin-2-amine is a fluorinated pyridine derivative characterized by a fluorine atom at the 5-position and an isopropyl group at the 6-position of the pyridine ring. Fluorine substitution is known to enhance metabolic stability and bioavailability in drug candidates, while the isopropyl group may influence steric bulk and lipophilicity .
Properties
Molecular Formula |
C8H11FN2 |
|---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
5-fluoro-6-propan-2-ylpyridin-2-amine |
InChI |
InChI=1S/C8H11FN2/c1-5(2)8-6(9)3-4-7(10)11-8/h3-5H,1-2H3,(H2,10,11) |
InChI Key |
ICMCJCZUABMJLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=N1)N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 5-Fluoro-6-isopropylpyridin-2-amine with key analogs based on substituents, molecular weight, and functional groups:
*Estimated data based on analogs.
Key Observations:
- Fluorine vs. Iodine : The iodine atom in 5-iodo-6-methylpyridin-2-amine increases molecular weight significantly (234.04 g/mol) compared to fluorine analogs (~126–166 g/mol). Iodine’s polarizability may enhance halogen bonding in biological systems .
- Electronic Effects : Fluorine’s electronegativity alters electron density, improving metabolic resistance, whereas cyclopropyl groups () may induce ring strain, modifying reactivity .
Insights:
- The absence of GHS classification for 6-Cyclopropylpyridin-2-amine contrasts with the H302 hazard for 5-iodo-6-methylpyridin-2-amine , highlighting the impact of heavy atoms (iodine) on toxicity.
- Fluorinated analogs (e.g., ) lack explicit hazard data, suggesting moderate safety profiles in research settings.
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